rac-tert-butyl N-[(1R,2R)-2-methoxycyclopentyl]carbamate, trans
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Overview
Description
“rac-tert-butyl N-[(1R,2R)-2-methoxycyclopentyl]carbamate, trans” is a chemical compound with the CAS Number: 1807941-92-9 . It has a molecular weight of 215.29 . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl ((1R,2R)-2-methoxycyclopentyl)carbamate . The InChI code for this compound is 1S/C11H21NO3/c1-11(2,3)15-10(13)12-8-6-5-7-9(8)14-4/h8-9H,5-7H2,1-4H3,(H,12,13)/t8-,9-/m1/s1 . This information can be used to derive the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More detailed physical and chemical properties such as boiling point, melting point, and density were not found in the web search results.Scientific Research Applications
RMC is used in a variety of scientific research applications. It is commonly used in organic chemistry as a reagent for the synthesis of other compounds. RMC is also used in biochemistry, as it has been shown to be a useful tool for studying enzyme-catalyzed reactions. Additionally, RMC has been used in the study of protein-protein interactions, as it can be used to modify proteins and study their interactions with other proteins. Furthermore, RMC has been used in the study of cell signaling pathways, as it has been used to modify proteins involved in the pathways and study their effects on the cell.
Mechanism of Action
RMC works by forming a covalent bond with the target molecule or protein. This reaction occurs when the electron-rich nucleophile reacts with the electron-poor electrophile. The reaction results in the formation of a covalent bond between the nucleophile and the electrophile, resulting in the formation of the desired product. The covalent bond formed between the two molecules is stable, and it is this stability that allows RMC to be used in various scientific applications.
Biochemical and Physiological Effects
RMC has been shown to have various biochemical and physiological effects. In biochemistry, RMC has been used to modify proteins and study their interactions with other proteins. Additionally, RMC has been used in the study of cell signaling pathways, as it has been used to modify proteins involved in the pathways and study their effects on the cell. In terms of physiological effects, RMC has been shown to be a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine, which can have various effects on the body, such as increased alertness and focus.
Advantages and Limitations for Lab Experiments
RMC has several advantages for laboratory experiments. It is a relatively inexpensive reagent, which makes it a cost-effective option for laboratory experiments. Additionally, RMC is relatively stable and has a low boiling point, which makes it easy to store and handle. Furthermore, RMC is soluble in most organic solvents, which makes it easy to use in laboratory experiments.
However, there are some limitations to using RMC in laboratory experiments. RMC is a relatively toxic compound, and it must be handled with care to avoid potential health hazards. Additionally, RMC is a relatively volatile compound, and it must be stored in a cool, dry place in order to prevent it from evaporating. Lastly, RMC is a relatively reactive compound, and it must be handled with caution in order to avoid potential unwanted reactions.
Future Directions
RMC has a wide range of potential applications and future directions. One potential application is in the field of drug discovery, as RMC has been shown to be a potent inhibitor of the enzyme acetylcholinesterase. Additionally, RMC could be used in the study of protein-protein interactions, as it can be used to modify proteins and study their interactions with other proteins. Furthermore, RMC could be used in the study of cell signaling pathways, as it has been used to modify proteins involved in the pathways and study their effects on the cell. Lastly, RMC could be used in the development of new synthetic compounds, as it can be used as a reagent for the synthesis of other compounds.
Synthesis Methods
RMC is synthesized through a process known as alkylation. This process involves the reaction of a nucleophile (an electron-rich species) with an electrophile (an electron-poor species). The alkylation reaction of RMC involves the reaction of an alkyl halide with an amine. The reaction is catalyzed by a base, such as sodium hydroxide, which helps to neutralize the reaction and allows the alkyl halide and amine to react. The reaction is typically carried out in a solvent, such as methanol or acetone, to facilitate the reaction. The reaction produces a tert-butyl carbamate, which is then further reacted with a cyclopentyl group to form RMC.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
tert-butyl N-[(1R,2R)-2-methoxycyclopentyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)12-8-6-5-7-9(8)14-4/h8-9H,5-7H2,1-4H3,(H,12,13)/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWZFGGEWSOVHW-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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